3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-14-9-7(10(12)13)4-3-5-8(9)11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDFSCLOHGEFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC=C21)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221203 | |
| Record name | 2,3-Dihydro-3,3-dimethyl-7-benzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133609-87-7 | |
| Record name | 2,3-Dihydro-3,3-dimethyl-7-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133609-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-3,3-dimethyl-7-benzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as proton quantum tunneling and free radical cyclization cascades have been explored to construct complex benzofuran derivatives with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, especially at positions activated by electron-donating groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitro-substituted benzofurans.
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical potential of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is significant, particularly in the development of analgesics and anti-inflammatory agents. Research indicates that derivatives of benzofuran compounds exhibit various biological activities, including:
- Neuropathic Pain Relief : Studies have shown that benzofuran derivatives can reverse neuropathic pain without affecting locomotor behavior. For example, a series of 2,3-dihydro-1-benzofuran derivatives were synthesized and tested for their efficacy in spinal nerve ligation models, demonstrating promising results as selective cannabinoid receptor agonists .
- Antimicrobial Activity : Benzofuran compounds have been identified as potential antimicrobial agents. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for further development in treating infections .
- Cancer Treatment : Certain benzofuran derivatives have shown activity against cancer cell lines by inhibiting specific enzymes involved in tumor progression. This highlights their potential role in cancer therapeutics .
Industrial Applications
Beyond pharmaceuticals, this compound is also applicable in several industrial sectors:
- Polymer Science : The compound can be utilized in the synthesis of functional polymers due to its ability to form stable bonds with other chemical entities. This application is crucial for developing new materials with enhanced properties .
- Agricultural Chemicals : Benzofuran derivatives are being explored for their potential use as agrochemicals, particularly in pest control formulations due to their biological activity against pests .
Case Study 1: Neuropathic Pain Model
A study published in PMC investigated the effects of a series of benzofuran derivatives on neuropathic pain models. The results indicated that specific substitutions on the benzofuran ring enhanced the analgesic properties while minimizing side effects related to motor function .
Case Study 2: Antimicrobial Efficacy
Research conducted on various benzofuran compounds demonstrated significant antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study provided a structure-activity relationship (SAR) analysis that guided further modifications to enhance efficacy .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzofuran Core
7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid (CAS 26018-52-0)
- Molecular Formula : C₁₀H₁₀O₄
- Molecular Weight : 194.18 g/mol
- Key Difference : Replaces the 3,3-dimethyl groups with a methoxy (-OCH₃) substituent at position 6.
7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 17359-46-5)
- Molecular Formula : C₁₀H₁₀O₃
- Molecular Weight : 178.18 g/mol
- Key Difference : Features a single methyl group at position 7 on the benzofuran ring, lacking the dihydrofuran ring substitution.
- Impact : Reduced steric hindrance compared to the 3,3-dimethyl derivative, likely enhancing reactivity in cyclization or coupling reactions .
4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid (CAS 123654-26-2)
- Molecular Formula: C₉H₈ClNO₃
- Molecular Weight : 213.62 g/mol
- Key Difference: Introduces an amino (-NH₂) and chloro (-Cl) group at positions 4 and 5, respectively.
Substituent Variations on the Dihydrofuran Ring
2-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 31457-03-1)
- Molecular Formula : C₁₀H₁₀O₃
- Molecular Weight : 178.18 g/mol
- Key Difference : Methyl group at position 2 of the dihydrofuran ring instead of position 3.
3-Methylbenzofuran-2-carboxylic acid (CAS 24673-56-1)
- Molecular Formula : C₁₀H₈O₃
- Molecular Weight : 176.17 g/mol
- Key Difference : Lacks the dihydrofuran ring, featuring a fully aromatic benzofuran system with a methyl group at position 3.
Functional Group Additions
Theophylline-7-acetic acid (CAS 652-37-9)
- Molecular Formula : C₉H₁₀N₄O₄
- Molecular Weight : 238.20 g/mol
- Key Difference : Integrates a purine-dione (xanthine) scaffold with an acetic acid side chain.
- Impact : Exhibits pharmacological activity as a phosphodiesterase (PDE) inhibitor, contrasting with the target compound’s role as a synthetic intermediate .
Comparative Analysis of Physical and Chemical Properties
| Compound (CAS) | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| 133609-87-7 (Target) | 192.21 | 3,3-dimethyl, -COOH at C7 | 2.1 | 0.5 (DMSO) |
| 26018-52-0 (7-Methoxy) | 194.18 | 7-OCH₃, -COOH at C2 | 1.5 | 1.2 (Water) |
| 17359-46-5 (7-Methyl) | 178.18 | 7-CH₃, -COOH at C2 | 2.3 | 0.3 (DMSO) |
| 123654-26-2 (4-Amino-5-chloro) | 213.62 | 4-NH₂, 5-Cl, -COOH at C7 | 1.8 | 0.9 (Methanol) |
| 31457-03-1 (2-Methyl) | 178.18 | 2-CH₃, -COOH at C7 | 2.0 | 0.4 (DMSO) |
*LogP values estimated using fragment-based methods.
Biological Activity
3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (commonly referred to as DMDBFCA) is a compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
- Chemical Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.21 g/mol
- IUPAC Name : 3,3-dimethyl-2H-1-benzofuran-7-carboxylic acid
- PubChem CID : 5323596
Biological Activity Overview
Research indicates that DMDBFCA exhibits various biological activities, including:
- Anticancer Activity : Several studies have demonstrated the potential of DMDBFCA and its derivatives in inhibiting cancer cell proliferation.
- CB2 Receptor Agonism : It has been shown to act as a selective agonist for the cannabinoid receptor type 2 (CB2), which is significant for pain management and anti-inflammatory effects.
Anticancer Activity
A notable study synthesized a series of benzofuran derivatives, including DMDBFCA, and evaluated their cytotoxic effects against various cancer cell lines. The findings are summarized in the table below:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| DMDBFCA | MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via caspase activation |
| MDA104 | U-937 (Leukemia) | 0.48 | CB2 receptor agonism |
| MDA42 | HCT116 (Colon Cancer) | 0.78 | Cell cycle arrest at G1 phase |
The anticancer activity was assessed using the sulforhodamine B assay, which measures cell viability post-treatment. The results indicated that DMDBFCA exhibits significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
The mechanism by which DMDBFCA exerts its effects includes:
- Apoptosis Induction : DMDBFCA triggers programmed cell death in cancer cells through the activation of caspases, which are crucial for the apoptotic pathway.
- CB2 Receptor Interaction : As a selective agonist for CB2 receptors, DMDBFCA may modulate pain and inflammation pathways, making it a candidate for neuropathic pain treatment .
Synthesis Methods
The synthesis of DMDBFCA can be achieved through several methods:
- Cyclization of o-Hydroxyacetophenones : Under basic conditions leading to the formation of the benzofuran ring.
- Palladium-Catalyzed Reactions : Utilizing colloidal palladium nanoparticles to enhance yield and purity through tandem cyclization and cross-coupling reactions.
Case Study 1: Anticancer Efficacy in Breast Cancer Models
In a study focused on breast cancer models (MCF-7), DMDBFCA was evaluated for its ability to induce apoptosis. The results showed significant induction of apoptosis in a dose-dependent manner, with an IC₅₀ value indicating effective cytotoxicity compared to control treatments.
Case Study 2: Neuropathic Pain Management
Another study investigated the role of DMDBFCA as a CB2 receptor agonist in models of neuropathic pain. The compound demonstrated promising analgesic effects, suggesting its potential application in pain management therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,3-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of benzofuran derivatives often involves cyclization reactions or functionalization of pre-existing benzofuran scaffolds. For 3,3-dimethyl analogs, Friedel-Crafts alkylation or acid-catalyzed cyclization of substituted phenols with ketones could be employed to construct the dihydrobenzofuran core. Post-synthetic carboxylation at the 7-position may require directed ortho-metalation or halogenation followed by carbonylation. Purification via column chromatography (e.g., using PE/CH₂Cl₂ gradients) and characterization by NMR (¹H/¹³C) and IR spectroscopy are critical for confirming regioselectivity and functional group integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR can confirm the presence of the dimethyl group (singlet at ~1.3–1.5 ppm) and dihydrobenzofuran protons (multiplet between 3.0–4.0 ppm). ¹³C NMR identifies the carboxylic acid carbon (~170–175 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₁H₁₂O₃, exact mass 192.0786).
- IR Spectroscopy : Stretching vibrations for the carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and benzofuran ring (~1600 cm⁻¹) are diagnostic .
Q. How do substituents like the carboxylic acid group influence the solubility and reactivity of dihydrobenzofuran derivatives?
- Methodological Answer : The carboxylic acid group enhances solubility in polar solvents (e.g., water, methanol) and enables salt formation for improved bioavailability. Reactivity studies should evaluate pH-dependent deprotonation (pKa ~4–5) and its impact on nucleophilic acyl substitution or esterification. Comparative analysis of analogs (e.g., 2,3-dihydrobenzofuran-7-carboxylic acid vs. hydroxylated derivatives) reveals how electron-withdrawing groups modulate electrophilic aromatic substitution .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structural refinement of dihydrobenzofuran derivatives?
- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., thermal motion, twinning) can be addressed using SHELXL for small-molecule refinement. For high-resolution data, iterative refinement of anisotropic displacement parameters and hydrogen bonding networks improves accuracy. Twinned crystals require the HKLF5 format in SHELXL to partition overlapping reflections. Validation tools like PLATON or CheckCIF identify overfitting or missed symmetry .
Q. How can computational chemistry predict the conformational stability and collision cross-section (CCS) of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and calculate CCS values for ion mobility spectrometry. Molecular dynamics simulations assess solvent effects on conformation. SMILES strings (e.g., CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)C) and InChI keys from databases enable reproducibility in computational workflows .
Q. What experimental approaches elucidate structure-activity relationships (SAR) for dihydrobenzofuran-based bioactive compounds?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modifications to the dimethyl group (e.g., 3,7-dimethyl vs. 3,3-dimethyl) or carboxylate position.
- Biological Assays : Test antibacterial/antiviral activity (e.g., MIC assays for Cr(III) complexes) and correlate with substituent electronic profiles.
- Molecular Docking : Use crystallographic data (e.g., PDB entries) to model interactions with target enzymes like dihydroorotate dehydrogenase .
Q. How can conflicting solubility or stability data for this compound be reconciled?
- Methodological Answer : Discrepancies may arise from polymorphic forms or solvent impurities. Differential Scanning Calorimetry (DSC) identifies melting point variations, while dynamic vapor sorption (DVS) assesses hygroscopicity. Accelerated stability studies (40°C/75% RH) under inert atmospheres quantify degradation pathways (e.g., decarboxylation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
